molecular formula C10H14O B7771122 2-Phenyl-1-butanol CAS No. 89104-46-1

2-Phenyl-1-butanol

Cat. No.: B7771122
CAS No.: 89104-46-1
M. Wt: 150.22 g/mol
InChI Key: DNHNBMQCHKKDNI-UHFFFAOYSA-N
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Description

2-Phenyl-1-butanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHNBMQCHKKDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034023
Record name 2-Phenylbutan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2035-94-1, 89104-46-1
Record name β-Ethylbenzeneethanol
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Record name 2-Phenylbutane-1-ol
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Record name 2035-94-1
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Biological Activity

2-Phenyl-1-butanol is an organic compound belonging to the class of alcohols, characterized by its unique structure that includes a phenyl group attached to a butanol chain. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity:
Research indicates that alcohols like this compound can interact with bacterial membranes and enzymes, potentially exhibiting antimicrobial properties. A study demonstrated that certain alcohols can inhibit the growth of various pathogenic microorganisms by altering membrane fluidity and disrupting cellular functions.

2. Antioxidant Properties:
The compound has also shown potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress-related diseases. Studies have reported that similar phenolic compounds exhibit significant antioxidant effects .

3. Neuroprotective Effects:
Some research suggests that phenolic compounds may provide neuroprotective benefits, possibly through modulation of neuroinflammatory pathways or by enhancing synaptic plasticity. The exact mechanisms remain under investigation, but they may involve interactions with neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction: Alcohols typically affect the fluidity and permeability of cell membranes, which can lead to cell lysis or altered nutrient uptake.
  • Enzyme Modulation: The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various pathogens,
AntioxidantNeutralizes free radicals
NeuroprotectivePotential modulation of neuroinflammatory pathways

Case Study: Antimicrobial Efficacy

A study published in Phytopathology investigated the antimicrobial properties of various alcohols, including this compound, against Staphylococcus aureus and other pathogens. Results indicated that at certain concentrations, this compound effectively inhibited bacterial growth, suggesting its potential application in developing antimicrobial agents.

Research on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of phenolic compounds extracted from different plant sources, including those containing this compound. The findings highlighted significant antioxidant activities correlated with phenolic content, reinforcing the potential health benefits associated with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Phenyl-1-butanol, and how can reaction conditions influence yield?

  • Methodological Answer : The Grignard reaction is a primary method for synthesizing this compound. For example, reacting phenyltrifluoromethylcarbinol with 2-phenyl-1-butoxymagnesium bromide under reflux in ether-benzene solvent can yield the target alcohol. However, racemization may occur if reaction times are prolonged, reducing enantiomeric purity . Alternative routes include reductions of ketones (e.g., using LiAlH₄ or nickel hydride), though solvent choice and temperature must be optimized to minimize side reactions .

Q. How should this compound be characterized to confirm structural and stereochemical purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the carbon skeleton and functional groups.
  • Chiral HPLC or Polarimetry : To determine enantiomeric excess (e.e.), especially after hydrolysis of intermediates. For instance, incomplete reactions may retain up to 86% e.e. in (S)-2-Phenyl-1-butanol .
  • GC-MS : To identify impurities or byproducts like racemic aldehyde derivatives.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact, as the compound is irritating .
  • Storage : Keep in a dry, cool environment away from ignition sources.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature, reaction time). For example, prolonged reaction times in Grignard syntheses lead to racemization via MPV-type equilibration pathways, reducing e.e. . To reconcile

  • Compare hydrolysis protocols (e.g., quenching methods).
  • Standardize analytical methods (e.g., chiral column specifications in HPLC).
  • Conduct kinetic studies to identify racemization thresholds.

Q. What mechanistic insights explain the racemization of this compound under specific conditions?

  • Methodological Answer : Racemization can occur via retro-MPV (Meerwein-Ponndorf-Verley) pathways, where the aldehyde byproduct reacts with chiral alkoxide intermediates. However, studies show that under controlled conditions (e.g., short reaction times in ether-benzene), this pathway is minimal, preserving e.e. . Computational modeling of transition states or isotopic labeling experiments could further elucidate electronic effects (e.g., trifluoromethyl groups stabilizing intermediates).

Q. How can researchers optimize scalability while maintaining stereochemical integrity in this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test asymmetric catalysts (e.g., chiral ligands in transfer hydrogenation) to enhance enantioselectivity.
  • Process Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and halt before racemization dominates.
  • Solvent Engineering : Polar aprotic solvents may suppress undesired equilibration compared to ethereal systems .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robust analysis of enantiomeric excess in this compound studies?

  • Methodological Answer :

  • Triplicate Measurements : Reduce variability in HPLC or GC-MS data.
  • Error Propagation Analysis : Quantify uncertainties from integration or baseline noise.
  • Reference Standards : Use commercially available (R)- and (S)-enantiomers for calibration .

Key Considerations for Researchers

  • Contradiction Analysis : Always cross-reference reaction conditions (solvent, time, catalyst) when comparing enantiomeric excess values.
  • Long-Term Stability : Store this compound under inert atmospheres to prevent oxidation or moisture-induced degradation .
  • Ethical Data Reporting : Disclose full experimental details (e.g., quenching methods, column specifications) to enhance reproducibility .

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